molecular formula C11H13BrO B11710855 3-(4-Bromophenyl)oxane

3-(4-Bromophenyl)oxane

Cat. No.: B11710855
M. Wt: 241.12 g/mol
InChI Key: CLGJFBOLOIPHIJ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)oxane is a chemical compound that belongs to the oxane family It is characterized by the presence of a bromophenyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)oxane typically involves the reaction of 4-bromophenylmagnesium bromide with tetrahydropyran. This reaction is carried out under anhydrous conditions and in the presence of a suitable catalyst, such as palladium or nickel. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)oxane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(4-Bromophenyl)oxane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)oxane involves its interaction with specific molecular targets. The bromophenyl group plays a crucial role in binding to target molecules, while the oxane ring provides stability and enhances the compound’s reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)oxane
  • 3-(4-Fluorophenyl)oxane
  • 3-(4-Methylphenyl)oxane

Comparison

Compared to its analogs, 3-(4-Bromophenyl)oxane exhibits unique properties due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity influence the compound’s reactivity and interactions with other molecules. This makes this compound particularly useful in applications where specific reactivity patterns are desired.

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

3-(4-bromophenyl)oxane

InChI

InChI=1S/C11H13BrO/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10H,1-2,7-8H2

InChI Key

CLGJFBOLOIPHIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2=CC=C(C=C2)Br

Origin of Product

United States

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